molecular formula C17H32O2 B12689271 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane CAS No. 84522-31-6

2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane

Katalognummer: B12689271
CAS-Nummer: 84522-31-6
Molekulargewicht: 268.4 g/mol
InChI-Schlüssel: RUXYPQUTFBZPFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(222)octane is a complex organic compound featuring a bicyclic structure This compound is part of the bicyclo[22

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane typically involves a series of organic reactions. One common approach is the catalytic asymmetric [4 + 2] cycloaddition reactions of cyclohexenones with electron-deficient alkenes. This method is based on enamine/iminium catalysis and has been shown to produce bicyclo[2.2.2]octane derivatives with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of metal-free conditions and organic bases to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Diethoxymethyl)-5-methyl-7-(1-methylethyl)bicyclo(2.2.2)octane is unique due to its specific functional groups and substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

84522-31-6

Molekularformel

C17H32O2

Molekulargewicht

268.4 g/mol

IUPAC-Name

2-(diethoxymethyl)-5-methyl-7-propan-2-ylbicyclo[2.2.2]octane

InChI

InChI=1S/C17H32O2/c1-6-18-17(19-7-2)16-10-13-9-14(11(3)4)15(16)8-12(13)5/h11-17H,6-10H2,1-5H3

InChI-Schlüssel

RUXYPQUTFBZPFQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1CC2CC(C1CC2C)C(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.